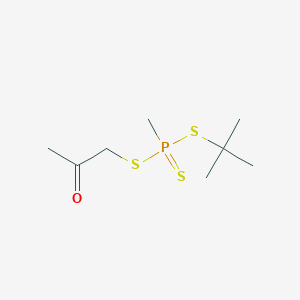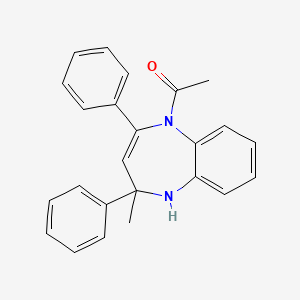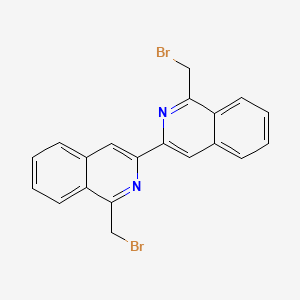
1,1'-Bis(bromomethyl)-3,3'-biisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is an organic compound that belongs to the class of biisoquinolines It is characterized by the presence of two bromomethyl groups attached to the 1 and 1’ positions of the biisoquinoline structure
准备方法
Synthetic Routes and Reaction Conditions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline can be synthesized through a multi-step process involving the bromination of 3,3’-biisoquinoline. The typical synthetic route involves the following steps:
Formation of 3,3’-biisoquinoline: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: The 3,3’-biisoquinoline is then subjected to bromination using reagents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.
化学反应分析
Types of Reactions
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted biisoquinolines.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl groups to methyl groups or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substituted Biisoquinolines: Products formed from nucleophilic substitution reactions.
Quinoline Derivatives: Products formed from oxidation reactions.
Methylated Biisoquinolines: Products formed from reduction reactions.
科学研究应用
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Biological Research: Studied for its interactions with biological molecules and potential use as a biochemical probe.
作用机制
The mechanism of action of 1,1’-Bis(bromomethyl)-3,3’-biisoquinoline involves its ability to undergo nucleophilic substitution reactions, which allows it to interact with various molecular targets. The bromomethyl groups can be replaced by nucleophiles, leading to the formation of new chemical bonds and the modification of molecular structures. This reactivity makes it a valuable tool in organic synthesis and materials science.
相似化合物的比较
Similar Compounds
1,1’-Bis(bromomethyl)cyclohexane: Another compound with bromomethyl groups, but with a cyclohexane backbone instead of a biisoquinoline structure.
1,1’-Bis(bromomethyl)cyclopropane: Similar in having bromomethyl groups, but with a cyclopropane backbone.
Uniqueness
1,1’-Bis(bromomethyl)-3,3’-biisoquinoline is unique due to its biisoquinoline backbone, which imparts distinct electronic and steric properties compared to other compounds with bromomethyl groups. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity.
属性
CAS 编号 |
117330-51-5 |
|---|---|
分子式 |
C20H14Br2N2 |
分子量 |
442.1 g/mol |
IUPAC 名称 |
1-(bromomethyl)-3-[1-(bromomethyl)isoquinolin-3-yl]isoquinoline |
InChI |
InChI=1S/C20H14Br2N2/c21-11-19-15-7-3-1-5-13(15)9-17(23-19)18-10-14-6-2-4-8-16(14)20(12-22)24-18/h1-10H,11-12H2 |
InChI 键 |
MTTPJFQIRJNLHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N=C2CBr)C3=CC4=CC=CC=C4C(=N3)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



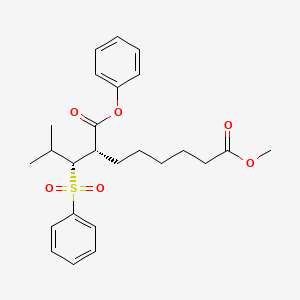
![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
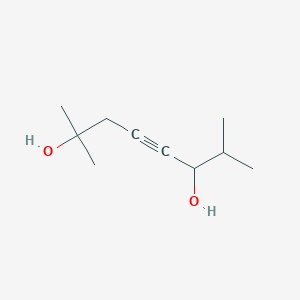
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)

![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
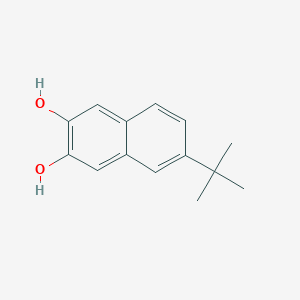
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

